

A Technical Guide to the Discovery and Synthesis of Tellurium-122

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tellurium-122

Cat. No.: B082960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellurium-122 (^{122}Te) is a stable, naturally occurring isotope of the element tellurium. Its primary significance in the scientific and medical communities lies in its role as a precursor for the production of the radioisotope Iodine-122 (^{122}I), a positron emitter with a short half-life that is valuable in Positron Emission Tomography (PET) for gamma imaging. This technical guide provides a comprehensive overview of the discovery of tellurium and its isotopes, and details the modern synthesis pathway for producing highly enriched ^{122}Te . The guide includes detailed experimental protocols for isotope enrichment, target preparation, and the nuclear reaction process, supported by quantitative data and process-flow visualizations to facilitate a deeper understanding for researchers and professionals in the field.

Discovery

The Element Tellurium

The discovery of the element tellurium is credited to the Austrian mineralogist Franz-Joseph Müller von Reichenstein in 1782.^{[1][2]} While inspecting gold ore from Transylvania, he encountered a substance with a metallic sheen that he initially suspected to be antimony or bismuth but which exhibited uncharacteristic properties.^{[1][3]} After three years of investigation, Müller concluded he had isolated a new element, which he referred to as aurum problematicum

(problematic gold).[3] His findings, however, were published in an obscure journal and received little attention.[3]

In 1798, the German chemist Martin Heinrich Klaproth obtained a sample from Müller, confirmed the discovery of the new element, and named it "tellurium" after the Latin word tellus, meaning "Earth".[1][4][5] Independently, Hungarian scientist Pál Kitaibel had also discovered tellurium in 1789 but gave credit to Müller.[6]

The Isotope Tellurium-122

The existence of isotopes in non-radioactive elements was discovered by British physicist Francis William Aston. Following World War I, in 1919, Aston invented the mass spectrograph, a device capable of separating ions based on their mass-to-charge ratio.[5][7] Using this instrument, he demonstrated that elements like neon were composed of atoms with different masses, which he termed isotopes.[2][4][7] Aston systematically used his spectrograph to identify 212 of the 287 naturally occurring isotopes, including the stable isotopes of tellurium.[5][7] While a specific date for the discovery of ^{122}Te is not documented, its identification was part of Aston's broader, Nobel Prize-winning work in the early 1920s that mapped the isotopic composition of the elements.[4][7]

Properties and Quantitative Data

Tellurium-122 is one of eight naturally occurring isotopes of tellurium.[6][8] Key properties and data related to its production and use are summarized in the tables below.

Table 1: Isotopic Properties of Tellurium-122

Property	Value
Symbol	^{122}Te
Protons	52
Neutrons	70
Atomic Mass	121.90304 u
Natural Abundance	2.55%
Stability	Stable

Table 2: Production Data for Iodine-122 via the $^{122}\text{Te}(\text{p},\text{n})^{122}\text{I}$ Reaction

Parameter	Value / Range
Target Material	Enriched $^{122}\text{TeO}_2$ or elemental ^{122}Te
Target Enrichment	> 95%
Projectile	Protons (p)
Optimal Proton Energy Range	10 - 15 MeV
Peak Cross Section	~400-500 mb
Typical Production Yield	Varies with beam current and time
Primary Radionuclidic Impurities	^{121}I , ^{123}I (from other Te isotopes)

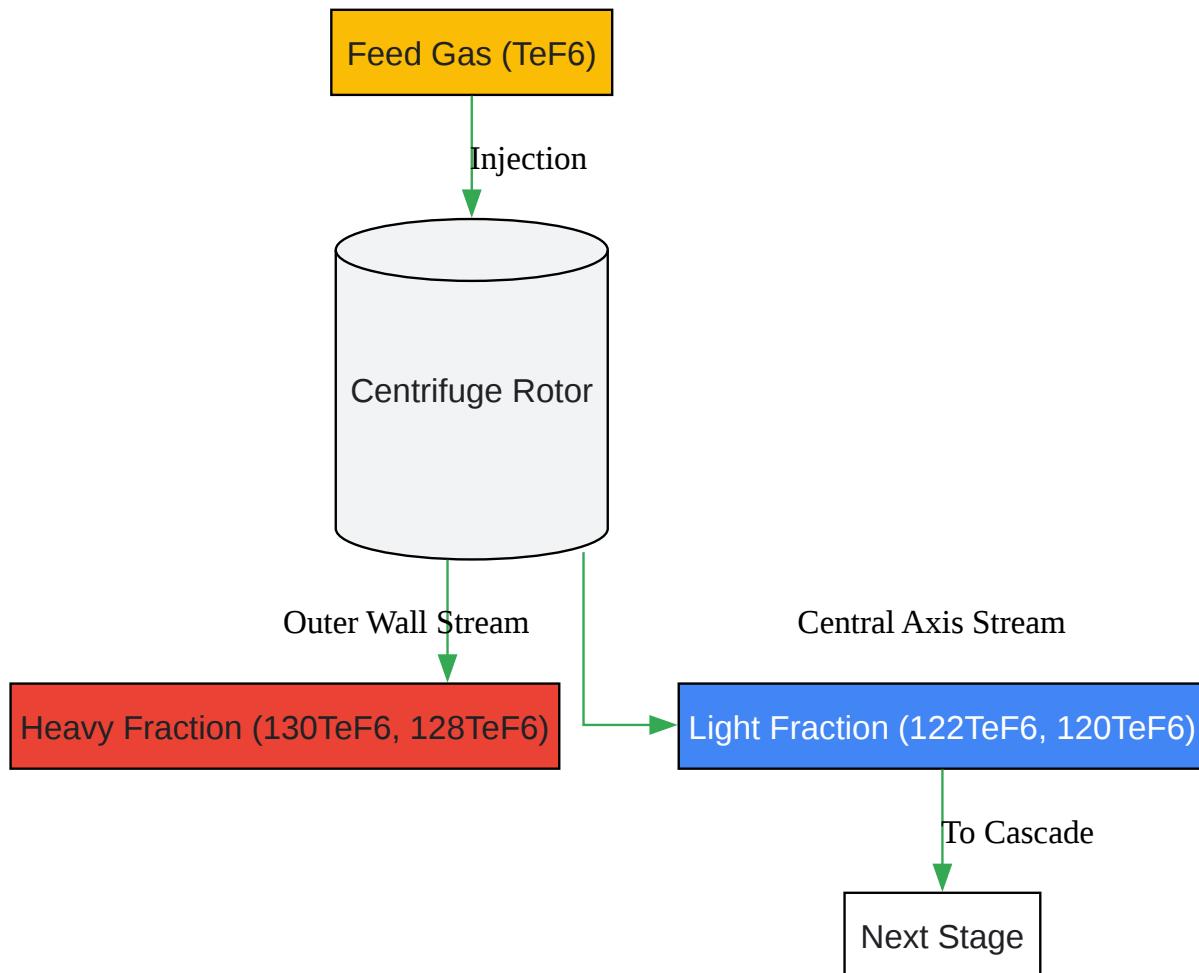
Note: Cross-section data is energy-dependent. Experimental data can be sourced from the EXFOR database for specific energy levels.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Synthesis of Enriched Tellurium-122

The production of ^{122}Te for medical applications requires isotopic enrichment to increase its concentration from the natural 2.55% to over 95%. The overall workflow involves the extraction of natural tellurium, conversion to a volatile compound, isotopic separation via gas centrifugation, and finally, conversion back to a metallic or oxide form for target preparation.

[Click to download full resolution via product page](#)

Figure 1: Overall workflow for the production of enriched ^{122}Te .


Experimental Protocol: Isotope Enrichment via Gas Centrifugation

Gas centrifugation is the primary method for enriching tellurium isotopes.[14] This process relies on the mass difference between the hexafluorides of the different tellurium isotopes.

3.1.1. Preparation of Tellurium Hexafluoride (TeF₆)

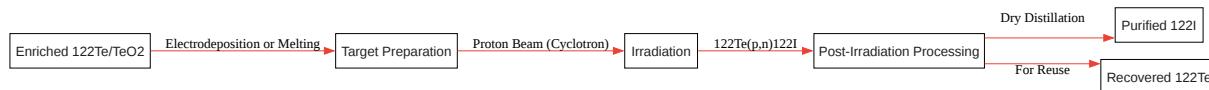
- Reaction: Natural tellurium, often in the form of tellurium dioxide (TeO₂), is fluorinated using fluorine gas (F₂) at elevated temperatures.[14][15]
 - $\text{TeO}_2(\text{s}) + 3\text{F}_2(\text{g}) \rightarrow \text{TeF}_6(\text{g}) + \text{O}_2(\text{g})$
- Apparatus: The reaction is conducted in a corrosion-resistant reactor (e.g., made of nickel or Monel) designed for gas-solid reactions.
- Conditions:
 - Temperature: The reaction temperature is maintained around 200-205°C.[14][15]
 - Pressure: Fluorine gas is introduced into the reactor to a pressure of approximately 140-180 kPa.[14]
 - Purification: The resulting TeF₆ gas is passed through traps (e.g., sodium fluoride) to remove any hydrogen fluoride (HF) impurities.[14]

3.1.2. Gas Centrifugation Process

[Click to download full resolution via product page](#)

Figure 2: Simplified schematic of a single gas centrifuge unit.

- Introduction of Gas: The purified TeF₆ gas is fed into a series of interconnected centrifuges, known as a cascade.[16]
- Rotation: Each centrifuge contains a rotor that spins at extremely high speeds. This rotation creates a powerful centrifugal force.
- Separation: The heavier molecules, such as ¹³⁰TeF₆ and ¹²⁸TeF₆, are pushed closer to the rotor wall. The lighter molecules, including ¹²²TeF₆, concentrate near the central axis.[16]


- Extraction: Two streams are extracted: a "light" fraction enriched in $^{122}\text{TeF}_6$ and a "heavy" fraction depleted of it.
- Cascading: The enriched "light" fraction is fed into the next centrifuge in the cascade for further enrichment, while the "heavy" fraction is sent to a lower stage. This process is repeated through many stages to achieve the desired high level of enrichment (>95%).

3.1.3. Conversion to Final Form

- Reduction: The highly enriched $^{122}\text{TeF}_6$ gas is chemically reduced back to elemental tellurium metal or converted to tellurium dioxide ($^{122}\text{TeO}_2$). This is typically achieved through a reaction with hydrogen or hydrolysis, followed by precipitation and calcination.

Synthesis of Iodine-122

The production of Iodine-122 is achieved by bombarding a ^{122}Te target with a proton beam from a medical cyclotron. The process involves target preparation, irradiation, and subsequent separation of the ^{122}I .

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. britannica.com [britannica.com]

- 2. Aston Builds the First Mass Spectrograph and Discovers Isotopes | Research Starters | EBSCO Research [ebsco.com]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. Francis William Aston - Wikipedia [en.wikipedia.org]
- 5. Aston, Francis William, 1877-1945 (physicist) | ArchiveSearch [archivesearch.lib.cam.ac.uk]
- 6. Tellurium - Wikipedia [en.wikipedia.org]
- 7. rinconeducativo.org [rinconeducativo.org]
- 8. Tellurium | Te (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www-nds.iaea.org [www-nds.iaea.org]
- 11. iaea.org [iaea.org]
- 12. www-nds.iaea.org [www-nds.iaea.org]
- 13. fuw.edu.pl [fuw.edu.pl]
- 14. rpe.kntu.ac.ir [rpe.kntu.ac.ir]
- 15. inc.nsi.ir [inc.nsi.ir]
- 16. Gas centrifuge - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and Synthesis of Tellurium-122]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082960#discovery-and-synthesis-of-tellurium-122]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com